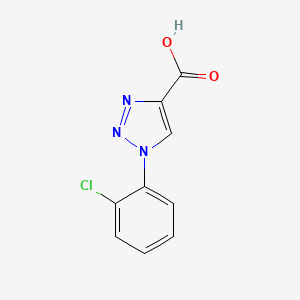

1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXPXGBVJANHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038261-38-9 | |

| Record name | 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document offers an in-depth exploration of the reaction mechanism, detailed experimental protocols for the synthesis of the key azide intermediate and the final product, characterization data, and critical safety considerations for handling the hazardous reagents involved. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry due to its unique chemical properties and biological relevance.[1] Its high aromatic stabilization energy and resistance to metabolic degradation, as well as acid and base hydrolysis, make it a robust pharmacophore.[1] Compounds incorporating the 1,2,3-triazole core have demonstrated a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.

The target molecule, 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, combines this stable heterocyclic core with a synthetically versatile carboxylic acid handle and a substituted phenyl ring, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates. The synthesis of this compound is most effectively achieved through the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant, which ensures high regioselectivity for the 1,4-disubstituted product.[2]

Mechanistic Overview: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction represents a significant advancement over the thermal Huisgen cycloaddition by offering dramatically increased reaction rates (up to 10⁸-fold) and exclusive formation of the 1,4-regioisomer.[2] The reaction is remarkably tolerant of a wide range of functional groups and can often be performed in aqueous conditions.[2]

The currently accepted mechanism involves the following key steps:

-

Formation of a Copper(I)-Acetylide: The catalytically active Cu(I) species coordinates to the alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper(I)-acetylide intermediate.[3]

-

Activation of the Azide: The azide coordinates to a copper center. Mechanistic studies suggest that a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide.

-

Cycloaddition: The azide then undergoes a stepwise cycloaddition with the copper acetylide, forming a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species, followed by protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst.[2]

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent, most commonly sodium ascorbate.[2]

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthetic Protocols

This section provides step-by-step experimental procedures for the synthesis of the key intermediate, 2-chlorophenyl azide, and the final product, 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Synthesis of 2-Chlorophenyl Azide

This procedure is adapted from standard methods for the synthesis of aryl azides from anilines.

Reaction Scheme:

2-Chloroaniline → [Diazotization] → 2-Chlorophenyl diazonium chloride → [Azidation] → 2-Chlorophenyl azide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloroaniline | 127.57 | 12.76 g | 0.10 |

| Concentrated HCl | 36.46 | 25 mL | ~0.30 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Sodium Azide (NaN₃) | 65.01 | 7.15 g | 0.11 |

| Dichloromethane | - | 100 mL | - |

| Deionized Water | - | 300 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Experimental Protocol:

-

Diazotization: In a 500 mL beaker, suspend 2-chloroaniline (0.10 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. A fine slurry of the amine hydrochloride should form.

-

Slowly add a solution of sodium nitrite (0.105 mol) in water (25 mL) dropwise to the stirred slurry. Maintain the temperature below 5 °C throughout the addition. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Azidation: In a separate 1 L beaker, dissolve sodium azide (0.11 mol) in water (150 mL) and cool to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will occur. The addition should be controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional hour at 0-5 °C, then let it warm to room temperature and stir for another 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-chlorophenyl azide as an oil. The crude product is often used in the next step without further purification.

Synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

This protocol involves a two-step sequence: a CuAAC reaction to form the ethyl ester, followed by alkaline hydrolysis.

3.2.1. Step 1: Synthesis of Ethyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Reaction Scheme:

2-Chlorophenyl azide + Ethyl propiolate → [CuAAC] → Ethyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorophenyl Azide | 153.57 | 15.36 g | 0.10 |

| Ethyl Propiolate | 98.10 | 10.8 g (10.9 mL) | 0.11 |

| Copper(II) Sulfate Pentahydrate | 249.68 | 1.25 g | 0.005 |

| Sodium Ascorbate | 198.11 | 1.98 g | 0.01 |

| tert-Butanol | - | 150 mL | - |

| Deionized Water | - | 150 mL | - |

| Ethyl Acetate | - | 200 mL | - |

Experimental Protocol:

-

In a 500 mL round-bottom flask, dissolve 2-chlorophenyl azide (0.10 mol) and ethyl propiolate (0.11 mol) in a 1:1 mixture of tert-butanol and water (300 mL).

-

To this solution, add copper(II) sulfate pentahydrate (0.005 mol) and sodium ascorbate (0.01 mol).

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol/water to yield the ethyl ester as a solid.

3.2.2. Step 2: Hydrolysis to 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Reaction Scheme:

Ethyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate → [Hydrolysis] → 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | 251.66 | 25.17 g | 0.10 |

| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 0.15 |

| Ethanol | - | 100 mL | - |

| Deionized Water | - | 100 mL | - |

| Concentrated HCl | - | As needed | - |

Experimental Protocol:

-

Dissolve the ethyl ester (0.10 mol) in ethanol (100 mL) in a 500 mL round-bottom flask.

-

Add a solution of sodium hydroxide (0.15 mol) in water (100 mL).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.[4]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A precipitate will form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determination of the melting point range provides a preliminary indication of purity.

-

FT-IR Spectroscopy: The IR spectrum should show characteristic absorption bands. For a similar compound, 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid, characteristic peaks are observed for the O-H stretch of the carboxylic acid (broad, ~3500-2400 cm⁻¹), the C=O stretch (~1705 cm⁻¹), the triazole C=C stretch (~1656 cm⁻¹), and the N=N stretch (~1413 cm⁻¹).[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. Expected signals for the target compound in DMSO-d₆ would include a singlet for the triazole proton (likely >8.5 ppm), multiplets for the four aromatic protons on the chlorophenyl ring, and a broad singlet for the carboxylic acid proton.[3]

-

¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₆ClN₃O₂).

Safety and Handling Precautions

The synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the use of highly hazardous materials, particularly sodium azide and the resulting organic azide intermediate. Strict adherence to safety protocols is mandatory.

-

Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃) gas. It can also form explosive heavy metal azides upon contact with metals like copper, lead, and brass.

-

Handling: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves. Handle solid sodium azide and concentrated solutions in a certified chemical fume hood. Use non-metallic spatulas (e.g., ceramic or plastic).

-

Waste Disposal: Never dispose of azide-containing waste down the drain. Quench any residual azide before disposal according to institutional guidelines. All azide waste must be collected in designated, clearly labeled containers.

-

-

2-Chlorophenyl Azide: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.

-

Handling: Synthesize and use organic azides in a fume hood behind a blast shield. Work on the smallest scale possible. Avoid concentrating organic azide solutions to dryness.

-

Storage: If storage is necessary, store in a dilute solution at low temperatures in a properly vented refrigerator or freezer.

-

All personnel must be thoroughly trained in the hazards and safe handling procedures for azides before commencing any work.

Conclusion

This technical guide outlines a reliable and efficient synthetic route to 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, leveraging the power of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The detailed protocols for the synthesis of the key 2-chlorophenyl azide intermediate and the subsequent cycloaddition and hydrolysis provide a clear pathway for researchers to access this valuable building block. The emphasis on the reaction mechanism and critical safety precautions ensures that the synthesis can be performed both effectively and safely. The versatility of the triazole core and the carboxylic acid functionality of the target molecule opens avenues for further derivatization and exploration in drug discovery and materials science.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]

-

Design, synthesis, and characterization of (1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates against Mycobacterium tuberculosis. PubMed Central (PMC). [Link]

-

The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. ResearchGate. [Link]

-

hydrolysis of esters. Chemguide. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Due to a notable scarcity of direct experimental data for this specific regioisomer, this document leverages data from the closely related 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, alongside established analytical and computational methodologies, to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound, particularly in the context of drug discovery and development. We will delve into the structural and electronic characteristics, solubility, acidity, and lipophilicity, providing both theoretical grounding and practical experimental workflows for their determination.

Introduction and Molecular Overview

1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The 1,2,3-triazole moiety is a well-established pharmacophore, known for its metabolic stability and its ability to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The presence of a carboxylic acid group imparts acidic properties and provides a handle for further chemical modification, while the 2-chlorophenyl substituent influences the compound's lipophilicity and electronic properties. A thorough understanding of the physicochemical properties of this molecule is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.

Chemical Structure and Identification

-

IUPAC Name: 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

-

CAS Number: 1038261-38-9[1]

-

Molecular Formula: C₉H₆ClN₃O₂

-

Molecular Weight: 223.62 g/mol [2]

The molecular structure consists of a central 1,2,3-triazole ring, with a 2-chlorophenyl group attached at the N1 position and a carboxylic acid group at the C4 position. The ortho-position of the chlorine atom on the phenyl ring is expected to induce distinct electronic and steric effects compared to its meta and para isomers, potentially influencing its reactivity and biological activity.

Predicted Physicochemical Properties

In the absence of direct experimental data for the 2-chloro isomer, the following table summarizes the key physicochemical properties, drawing comparisons with the 4-chloro isomer where data is available, and providing predicted values.

| Property | Predicted/Comparative Value | Remarks |

| Physical State | Solid, likely a crystalline powder. | Based on the properties of the 4-chloro isomer and other similar triazole carboxylic acids which are typically off-white to white solids.[2] |

| Melting Point (°C) | Not available. | Expected to be a relatively high melting solid due to its crystalline nature and potential for intermolecular hydrogen bonding. |

| Boiling Point (°C) | Not applicable. | Likely to decompose at elevated temperatures before boiling. |

| Aqueous Solubility | Sparingly soluble. | The carboxylic acid group enhances polarity, but the chlorophenyl and triazole rings contribute to its lipophilicity. Solubility is expected to be pH-dependent. |

| pKa | Predicted ~3-4. | The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the chlorophenyl and triazole rings will influence the acidity.[2] |

| LogP | Predicted ~1.8.[3] | This value suggests a moderate lipophilicity, which is often desirable for drug candidates. |

Synthesis and Characterization

The synthesis of 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxylic acids is typically achieved through a multi-step process. A common and efficient method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[4][5]

General Synthetic Workflow

Caption: General synthetic scheme for 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Characterization Techniques

Confirmation of the structure of the synthesized compound would rely on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of the 2-chlorophenyl group and the triazole proton. The chemical shifts will be influenced by the electronic environment.

-

¹³C NMR will provide signals for all unique carbon atoms in the molecule, including the carboxylic acid carbon.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.

-

Experimental Determination of Physicochemical Properties

For researchers aiming to experimentally determine the physicochemical properties of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, the following established protocols are recommended.

Solubility Determination

The equilibrium solubility of the compound in various aqueous and organic solvents can be determined using the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of the molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.

-

Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50% ethanol-water).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for experimental LogP determination.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and then mix with the other phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be reached, then allow the phases to separate.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable alternative for estimating key physicochemical parameters.

pKa Prediction

Quantum mechanical methods, such as those based on Density Functional Theory (DFT), can be employed to calculate the pKa of carboxylic acids with a high degree of accuracy.[8] These methods typically involve calculating the Gibbs free energy of the protonated and deprotonated species in a solvated environment.

LogP Prediction

Various computational models are available for predicting LogP values. These models are generally based on either fragmental methods, which sum the contributions of different molecular fragments, or property-based methods that use topological and electronic descriptors. Several online platforms and software packages can perform these calculations.[9][10][11][12][13]

Safety and Handling

While specific toxicity data for 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is not available, general precautions for handling triazole derivatives should be followed. These compounds may cause skin and eye irritation.[14] It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound with significant potential in medicinal chemistry. This technical guide has provided a comprehensive, albeit largely predictive, overview of its key physicochemical properties. While direct experimental data remains elusive, the provided methodologies and comparative data for the 4-chloro isomer offer a solid foundation for researchers. The experimental protocols outlined herein provide a clear path for the empirical determination of these crucial parameters, which is strongly encouraged to validate the computational predictions and to facilitate the further development and application of this promising molecule.

References

-

PubChemLite. 1-(2-chlorophenyl)-1h-1,2,3-triazole-4-carboxylic acid. [Link]

-

ResearchGate. (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. [Link]

-

Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

PMC - NIH. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. [Link]

-

PubMed. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. [Link]

-

ResearchGate. Predicted LogP values for (a) thiazolo[3,2-b][1][15][16]triazoles (1a–16a)... [Link]

-

PubChemLite. 1-(2-chlorophenyl)-1h-1,2,3-triazole-4-carboxylic acid. [Link]

-

Lead Sciences. 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. [Link]

-

ResearchGate. The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

PubChem. 1,2,3-Triazole-4-carboxylic acid. [Link]

-

ResearchGate. The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. [Link]

-

ResearchGate. The calculated logP values of the investigated compounds with respect to the computational model. [Link]

-

ResearchGate. Graphical visualization of calculated logP values (using SwissADME... [Link]

-

Scientific & Academic Publishing. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]

-

MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. [Link]

-

SciELO. 1H-[1][2][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]

-

PMC - PubMed Central. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]

-

Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

NIST WebBook. 1H-1,2,4-Triazole. [Link]

-

PubChemLite. 1-(2-chlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid. [Link]

-

PubChemLite. 1-(2-chlorophenyl)-5-propyl-1h-1,2,4-triazole-3-carboxylic acid. [Link]

-

ResearchGate. (PDF) 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae. [Link]

-

Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. 1038261-38-9|1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Buy 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 113934-32-0 [smolecule.com]

- 3. PubChemLite - 1-(2-chlorophenyl)-1h-1,2,3-triazole-4-carboxylic acid (C9H6ClN3O2) [pubchemlite.lcsb.uni.lu]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,3-Triazole-4-Carboxylic Acids

Foreword: The Analytical Imperative for a Privileged Scaffold

The 1,2,3-triazole ring, particularly when functionalized with a carboxylic acid at the 4-position, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Born from the highly efficient and regioselective azide-alkyne cycloaddition, or "click chemistry," these scaffolds are integral to the development of novel therapeutics, functional polymers, and biologically active compounds.[1][3][4][5] Their stability towards metabolic degradation, hydrolysis, and redox conditions, combined with their capacity for hydrogen bonding and dipole-dipole interactions, makes them a privileged structure in drug design.[2][3][4][5]

However, the very synthetic accessibility that makes these compounds ubiquitous necessitates a rigorous and multi-faceted analytical approach to confirm their identity, purity, and structural integrity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of 1,2,3-triazole-4-carboxylic acids. We move beyond a mere listing of techniques to explain the causality behind experimental choices and data interpretation, ensuring a self-validating system for structural elucidation.

The following diagram illustrates the integrated workflow for a comprehensive characterization.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of 1,2,3-triazole-4-carboxylic acids in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the molecular skeleton and substituent positions.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. In 1,2,3-triazole-4-carboxylic acids, the heterocyclic ring and the carboxylic acid group are both electron-withdrawing, which deshields nearby protons, causing them to resonate at a higher frequency (downfield).

-

Triazole H5 Proton: The lone proton on the triazole ring (at the C5 position) is a key diagnostic signal. Its chemical shift is significantly downfield, typically appearing as a singlet in the range of δ 8.0 - 8.9 ppm .[1][6] This is due to the combined deshielding effects of the electronegative nitrogen atoms within the aromatic ring system.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and participates in hydrogen bonding, which often leads to signal broadening. It appears as a very broad singlet far downfield, typically δ > 12 ppm , and its signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.

-

Substituent Protons: Protons on substituents attached to the N1 position will also be influenced by the triazole ring. For instance, the methylene protons of an N1-benzyl group will be deshielded and typically appear around δ 5.5 - 6.0 ppm .[7]

Data Presentation: Typical ¹H NMR Chemical Shifts

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Characteristics |

| Carboxylic Acid (-COH ) | > 12.0 | Broad Singlet | Exchangeable with D₂O |

| Triazole Ring (C5-H ) | 8.0 - 8.9 | Singlet | Diagnostic for the 1,4-disubstituted pattern |

| N1-CH₂-Ar (e.g., Benzyl) | 5.5 - 6.0 | Singlet | Deshielded by the triazole ring |

| Aromatic Protons (Substituents) | 7.0 - 8.0 | Multiplet | Dependent on substitution pattern |

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,2,3-triazole-4-carboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and to observe exchangeable protons like the carboxylic acid -OH.[1]

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[8]

-

Data Acquisition: Record the spectrum using standard parameters. A typical experiment involves acquiring 16-64 scans.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[6]

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR complements the ¹H NMR data by providing information on the carbon framework. The principles are similar, with the chemical shifts of carbon atoms being dependent on their hybridization and electronic environment.

-

Triazole Ring Carbons (C4 & C5): These carbons appear in the aromatic region. The carboxylic acid-bearing C4 is typically found around δ 137 - 142 ppm , while the proton-bearing C5 is slightly more upfield, around δ 125 - 130 ppm .[6]

-

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the range of δ 160 - 165 ppm .[6]

Data Presentation: Typical ¹³C NMR Chemical Shifts

| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Characteristics |

| Carboxylic Acid (-C OOH) | 160 - 165 | Low intensity, far downfield |

| Triazole Ring (C 4-COOH) | 137 - 142 | Quaternary carbon, lower intensity |

| Triazole Ring (C 5-H) | 125 - 130 | Carbon attached to the triazole proton |

| N1-C H₂-Ar (e.g., Benzyl) | 50 - 55 | Aliphatic region, deshielded |

Trustworthiness - Self-Validating Protocol: For unambiguous assignment, especially in complex molecules, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HSQC spectrum correlates each proton with its directly attached carbon, while an HMBC spectrum shows correlations between protons and carbons over two to three bonds. This allows for the definitive connection of the entire molecular framework, validating the assignments made from 1D spectra.

Caption: A robust workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations.

Expertise & Causality: The spectrum of a 1,2,3-triazole-4-carboxylic acid is dominated by features from the carboxylic acid and the triazole ring.

-

Carboxylic Acid Vibrations: The most prominent feature is the O-H stretching vibration, which appears as a very broad and strong absorption band from 2500-3300 cm⁻¹ .[9][10] The exceptional broadness is a direct result of intermolecular hydrogen bonding, where the molecules form stable dimers in the solid state. Superimposed on this broad O-H band are the sharper C-H stretching bands. The C=O stretch of the carbonyl group gives a strong, sharp absorption typically in the range of 1690-1760 cm⁻¹ .[9][10] Its exact position can be influenced by conjugation and hydrogen bonding.[11][12]

-

Triazole Ring Vibrations: The triazole ring itself gives rise to a series of characteristic absorptions. These include C=N and N=N stretching vibrations in the 1400-1600 cm⁻¹ region and ring "breathing" modes.[1][13][14] C-H in-plane and out-of-plane bending vibrations also contribute to the fingerprint region of the spectrum.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity | Key Characteristics |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad | Confirms presence of -COOH, indicates H-bonding |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp | Confirms carbonyl group |

| Triazole Ring | C=N / N=N Stretch | 1400 - 1600 | Medium - Strong | Part of the ring fingerprint |

| Aromatic/Triazole | C-H Stretch | 3000 - 3150 | Medium - Weak | Often superimposed on the broad O-H band |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium - Strong | Coupled with O-H bend |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, dry sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet preparation is required, making this a fast and efficient method.[8]

-

Instrument Setup: Ensure the ATR accessory is clean and installed in the FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the compound and providing its molecular formula through high-resolution measurements. Furthermore, fragmentation patterns offer valuable clues that corroborate the proposed structure.

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for these compounds. It is a soft ionization technique that is well-suited for polar, relatively non-volatile molecules like carboxylic acids, typically generating a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Electron Ionization (EI) is generally too harsh and can cause excessive fragmentation, preventing the observation of the molecular ion.

The fragmentation of 1,2,3-triazoles is highly dependent on the substituents.[15] However, some common pathways are observed:

-

Loss of Nitrogen (N₂): A characteristic fragmentation of the triazole ring is the elimination of a stable N₂ molecule, resulting in a significant ion at [M-28]⁺.[15]

-

Loss of CO₂ or COOH: The carboxylic acid moiety readily fragments via the loss of carbon dioxide ([M-44]) or the entire carboxyl group ([M-45]).

-

Ring Cleavage: The triazole ring can cleave in various ways, often initiated by the loss of N₂. The specific fragments observed will depend heavily on the nature and position of the substituents.[15]

Caption: Generalized ESI-MS fragmentation pathways.

Data Presentation: Common Mass Fragments

| Ion | Description | Significance |

| [M+H]⁺ or [M-H]⁻ | (Quasi)molecular Ion | Confirms Molecular Weight |

| [M+H-28]⁺ | Loss of N₂ | Characteristic of the triazole ring |

| [M+H-44]⁺ | Loss of CO₂ | Indicates carboxylic acid group |

| [M+H-45]⁺ | Loss of COOH radical | Indicates carboxylic acid group |

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to determine the elemental composition.

-

Data Acquisition: Infuse the sample solution directly or inject it via the LC system. Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100–1000).

-

Tandem MS (MS/MS): To study fragmentation, perform an MS/MS experiment. Isolate the parent ion of interest (e.g., [M+H]⁺) in the mass analyzer and subject it to collision-induced dissociation (CID) to generate fragment ions.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the π-electron system of the triazole ring and any attached aromatic substituents.

Expertise & Causality: 1,2,3-triazoles typically exhibit strong UV absorption due to π → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the electronic nature of the substituents and the polarity of the solvent (solvatochromism).[2][16] The unsubstituted 1H-1,2,3-triazole shows a strong absorption band centered around 205-210 nm .[17][18][19] When conjugated with aromatic substituents, this band can shift to longer wavelengths (a bathochromic shift) and additional absorption bands may appear.[16][20] The photophysical properties are highly dependent on the environment.[2]

Data Presentation: Typical UV-Vis Absorption

| Chromophore | Transition | Typical λ_max (nm) | Notes |

| 1,2,3-Triazole Ring | π → π | 200 - 240 | Strong absorption.[17] |

| Aryl-Substituted Triazole | π → π | 250 - 300 | Bathochromic shift due to extended conjugation.[16] |

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Integrated Analysis: A Case Study Approach

True confidence in structural assignment comes from the synergistic integration of all spectroscopic data. No single technique provides the complete picture.

The Self-Validating Loop:

-

MS provides the molecular formula (e.g., C₁₀H₉N₃O₂ from high-resolution MS).

-

IR confirms the presence of key functional groups: a very broad band at ~3000 cm⁻¹ (carboxylic acid O-H) and a strong band at ~1710 cm⁻¹ (C=O).

-

¹³C NMR counts the carbons (10 signals in this example) and identifies their types: one C=O (~162 ppm), several aromatic/heteroaromatic carbons (~120-140 ppm), and one aliphatic carbon (~53 ppm).

-

¹H NMR identifies the proton environments: a singlet at ~8.5 ppm (triazole H5), a broad singlet at ~13 ppm (-COOH), multiplets in the aromatic region (~7.4 ppm), and a singlet at ~5.6 ppm (CH₂).

-

Putting it all together: The data collectively points to a 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. The MS formula matches. The IR confirms the acid. The NMR data perfectly aligns with the number and types of protons and carbons, and their respective chemical environments are consistent with the proposed structure. 2D NMR would provide the final, definitive proof by connecting the benzyl CH₂ protons to the triazole ring system.

Caption: Final data integration and structure validation loop.

References

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. International Journal of Electrochemical Science, 9, 2465-2475.

- Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).

- Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 339-346.

-

SpectraBase. (n.d.). 1H-[1][21]Triazole-4-carboxylic acid, 1-(4-aminofurazan-3-yl)-5-methyl-, benzyl ester. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2016). 1H-[1][21]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 27(9), 1667-1676.

- Black, D. S. C., & Crozier, R. F. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 19-25.

-

ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Triazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]

- Das, S., et al. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Molecules, 29(1), 234.

-

SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl-. Retrieved from [Link]

- Pop, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8881.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

- Salgado, M. S., et al. (2016). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 18(3), 1642-1651.

- Pop, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense.

- Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982288.

- Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China.

- Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982288.

-

NIST. (n.d.). 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). a UV absorption spectrum of gas phase 1,2,3-triazole molecules in the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopy of triazoles and tetrazole. Retrieved from [Link]

- Csupor, D., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(13), 2639–2653.

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

- Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.

-

SpectraBase. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

- Yoshizawa, T., et al. (2022). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5126–5134.

- Yoshizawa, T., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5126–5134.

- Borys, A., et al. (2024).

- Alyoubi, A. O., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.

- Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 193-203.

- Pevna, A., et al. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. Polymers, 14(14), 2758.

- Bojarska-Olejnik, E., Stefaniak, L., & Witanowski, M. (1971). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic, 411-414.

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

- Borys, A. M., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. scielo.br [scielo.br]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Substituted Triazoles

Abstract

Substituted triazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their unique physicochemical properties and synthetic accessibility.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of these heterocyclic compounds. This is particularly critical for distinguishing between constitutional isomers, such as 1,2,3- and 1,2,4-triazoles, and further, between regioisomers like 1,4- and 1,5-disubstituted 1,2,3-triazoles, which often exhibit vastly different biological activities. This guide provides an in-depth analysis of ¹H and ¹³C NMR spectroscopy for the characterization of substituted triazoles, tailored for researchers, chemists, and drug development professionals. We will explore the fundamental principles governing their spectral features, provide detailed methodologies for isomer differentiation, discuss the influence of various substituents, and outline a systematic workflow for unambiguous structure determination using one- and two-dimensional NMR techniques.

Introduction: The Challenge of Triazole Isomerism

The triazole ring, a five-membered heterocycle with three nitrogen atoms, exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Their prevalence in pharmaceuticals is driven by their role as stable, aromatic linkers or pharmacophores capable of engaging in hydrogen bonding and dipole interactions.[2][3] The synthetic accessibility of 1,2,3-triazoles, particularly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, has led to their widespread use. However, this synthesis can yield different regioisomers, primarily the 1,4- and 1,5-disubstituted products, depending on the catalytic system used.[4] Similarly, the synthesis of 1,2,4-triazoles can result in various substitution patterns.

Since these isomers can have distinct biological profiles, their unambiguous identification is a critical step in any research and development pipeline. NMR spectroscopy provides the most powerful and definitive tool for this purpose, offering detailed insights into the molecular framework through the analysis of chemical shifts and coupling constants.[5]

Fundamental Principles of Triazole NMR

The chemical environment of the triazole ring is distinctly aromatic and electron-deficient due to the presence of three electronegative nitrogen atoms. This has two primary consequences for NMR analysis:

-

Deshielding: Protons and carbons directly attached to the triazole ring are significantly deshielded, causing their resonance signals to appear at a higher chemical shift (downfield) compared to less electron-deficient aromatic systems like benzene.

-

Tautomerism: In N-unsubstituted or certain substituted triazoles, prototropic tautomerism can occur, where a proton can exist in equilibrium on different nitrogen atoms.[6] This can lead to signal broadening or time-averaged signals in the NMR spectrum, a phenomenon that is dependent on the solvent, temperature, and pH. For most N-substituted triazoles commonly found in drug development, this equilibrium is quenched, leading to sharp, well-defined spectra.

¹H NMR Spectral Analysis: A First-Line Diagnostic Tool

The ¹H NMR spectrum is the initial and often most informative experiment for identifying the basic scaffold of a substituted triazole. The proton attached to the triazole ring carbon (C-H) is the key diagnostic signal.

Differentiating 1,2,3-Triazole Regioisomers

For the common disubstituted 1,2,3-triazoles, the chemical shift of the lone triazole proton (C5-H) is highly diagnostic.

-

1,4-Disubstituted-1,2,3-triazoles: These isomers, typical products of the CuAAC reaction, exhibit a single, sharp singlet for the C5-H proton. This signal typically resonates in the δ 7.5 - 8.5 ppm range.[7] The precise shift is influenced by the electronic nature of the substituents at the N1 and C4 positions.

-

1,5-Disubstituted-1,2,3-triazoles: When synthesis is directed to produce the 1,5-regioisomer (e.g., using ruthenium catalysts), the C4-H proton also appears as a sharp singlet, but its chemical shift is often found in a slightly different range, typically δ 7.0 - 8.0 ppm .[4][8] The differentiation between the 1,4- and 1,5-isomers can sometimes be subtle and may require confirmation with 2D NMR techniques.

Identifying 1,2,4-Triazoles

Unlike the symmetrically substituted 1,2,3-triazoles, a monosubstituted 1,2,4-triazole will feature two protons on the triazole ring, C3-H and C5-H. These protons are in different chemical environments and will therefore appear as two distinct singlets. For example, in 4-substituted 1,2,4-triazoles, both the C3-H and C5-H protons appear as singlets, often in the δ 8.0 - 9.0 ppm range.[1] The presence of two singlets in this region is a strong indicator of a 1,2,4-triazole scaffold.

The Influence of Substituents

The electronic properties of the substituents attached to the triazole ring modulate the chemical shifts of the ring protons.

-

Electron-Withdrawing Groups (EWGs) such as nitro, ester, or carbonyl groups will further deshield the triazole protons, shifting their signals downfield (to higher ppm values).

-

Electron-Donating Groups (EDGs) like alkyl or alkoxy groups will shield the protons, causing an upfield shift (to lower ppm values). This effect is predictable and aids in the complete assignment of the spectrum.

¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information that confirms the carbon framework and substitution pattern of the triazole ring. The triazole ring carbons resonate in the aromatic region, typically between δ 120 - 165 ppm .[6][9]

Isomer Differentiation

-

1,4-Disubstituted-1,2,3-triazoles: These isomers will show two distinct signals for the triazole ring carbons: one for the substituted C4 and one for the proton-bearing C5. The C5 signal, being directly attached to a proton, can be identified using a DEPT-135 or HSQC experiment. Typical shifts are approximately δ 120-125 ppm for C5 and δ 145-150 ppm for C4 .[7]

-

1,5-Disubstituted-1,2,3-triazoles: Similar to the 1,4-isomer, this regioisomer will also show two signals for the triazole ring carbons (C4 and C5). However, their chemical shifts will differ from the 1,4-isomer due to the different substitution pattern.[8]

-

Substituted 1,2,4-triazoles: These compounds typically show two quaternary carbon signals (C3 and C5) in their proton-decoupled ¹³C NMR spectra, often in the range of δ 150-170 ppm .[6][10] The exact chemical shifts are highly dependent on the substituents.

The following diagram illustrates the key isomers and their distinguishing features.

Caption: Systematic Workflow for NMR-based Triazole Structure Elucidation.

Conclusion

¹H and ¹³C NMR spectroscopy, when applied systematically, provide an unparalleled level of detail for the structural analysis of substituted triazoles. The chemical shift of the triazole C-H proton in the ¹H spectrum serves as a rapid and effective first pass for distinguishing between the major isomeric forms. Confirmation of the carbon skeleton and substitution pattern is readily achieved with ¹³C NMR. For complex or novel derivatives, the application of 2D techniques like HSQC and HMBC is essential for providing the irrefutable evidence required in rigorous scientific research and drug development. By following the protocols and interpretation workflows detailed in this guide, scientists can confidently and accurately characterize substituted triazole compounds, ensuring structural integrity and accelerating their research programs.

References

-

Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

-

Larina, L. I., & Semenov, V. A. (2025). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. Russian Chemical Reviews. Available at: [Link]

-

(n.d.). A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles under metal- and azide-free conditions. The Royal Society of Chemistry. Available at: [Link]

-

Li, J., Jia, X., Yang, Q., Guo, J., Ren, Q., Liu, T., Wei, K., & Kang, Z. (2024). Supporting Information: Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions. The Partner Organisations. Available at: [Link]

-

Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

(n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

Taylor, L., Butler, C., & Schoffstall, A. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

-

Al-Masoudi, N. A. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 4(11), 1311-1331. Available at: [Link]

- Begtrup, M., Elguero, J., Faure, R., & Camps, P. (1988). Effect of N‐substituents on the 13 C NMR parameters of azoles. Magnetic Resonance in Chemistry, 26(2), 134-151.

-

Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Electronic Supplementary Information for Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. The Royal Society of Chemistry. Available at: [Link]

-

Kostova, V., Petkova, P., Nikolova, S., Zaharieva, E., Saso, L., & Dimitrov, V. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. Available at: [Link]

-

Larina, L. I., & Semenov, V. A. (2025). Stereochemical insights into functionalized triazoles: applications of NMR and quantum chemistry. ResearchGate. Available at: [Link]

-

Larina, L. I. (n.d.). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. ResearchGate. Available at: [Link]

-

Kumar, D., & Singh, S. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

(n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. Available at: [Link]

-

Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & Al-Mishari, A. A. (2021). Synthesis and Screening of NewO[5][7][8]xadiazole,T[1][5][8]riazole, andT[1][5][8]riazolo[4,3-b]t[1][5][8]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 282. Available at: [Link]

-

Bernard, M. K. (2025). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. Available at: [Link]

-

(n.d.). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for.... ResearchGate. Available at: [Link]

-

(n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ijsr.net [ijsr.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to Crystal Structure Determination of Phenyl-Triazole Derivatives: From Powder to Publication

Abstract

Phenyl-triazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents.[1][2][3] A profound understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing drug design, and ensuring intellectual property. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the methodologies and considerations for determining the crystal structure of phenyl-triazole derivatives. We will navigate the critical steps from crystallization to data analysis and validation, emphasizing the causality behind experimental choices to ensure the generation of high-quality, publishable crystallographic data.

The Crucial First Step: Achieving High-Quality Crystals

The journey to a crystal structure begins with the often-challenging task of growing a single crystal of suitable size and quality. For small organic molecules like phenyl-triazole derivatives, several techniques can be employed, all of which rely on creating a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.[4] The choice of method and solvent is critical and often requires empirical screening.

Foundational Crystallization Techniques

The most common crystallization methods for small molecules are based on gradually reducing the solubility of the compound in a solvent or solvent system.[5]

-

Slow Evaporation: This is one of the simplest methods for crystallizing organic compounds.[6] A solution of the phenyl-triazole derivative is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to supersaturation and subsequent crystal growth. The rate of evaporation can be controlled by adjusting the opening of the container.[6]

-

Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[6] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a precipitant (a solvent in which the compound is poorly soluble). Vapors of the precipitant diffuse into the solution, reducing the solubility of the compound and inducing crystallization.[5]

-

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[7] Diffusion at the interface of the two liquids creates a localized supersaturated region, promoting slow crystal growth.

-

Cooling: This technique leverages the principle that many compounds are more soluble at higher temperatures. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Experimental Protocol: Vapor Diffusion Crystallization

-

Solvent Selection: Identify a "good" solvent that readily dissolves the phenyl-triazole derivative and a "poor" solvent (precipitant) in which it is sparingly soluble. The two solvents should be miscible.

-

Prepare the Solution: Dissolve a small amount of the purified phenyl-triazole derivative in the "good" solvent to create a near-saturated solution.

-

Set up the Crystallization Chamber: Place a small volume of the precipitant in a larger vial or beaker.

-

Introduce the Sample: Place the open vial containing the compound solution inside the larger chamber with the precipitant.

-

Seal and Incubate: Seal the larger chamber and leave it undisturbed at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

Data Presentation: Common Crystallization Solvents for Phenyl-Triazole Derivatives

| "Good" Solvents | "Poor" Solvents (Precipitants) |

| Dichloromethane (DCM) | Hexane |

| Chloroform | Pentane |

| Acetone | Diethyl ether |

| Ethyl acetate | Toluene |

| Methanol | Water |

| Ethanol | |

| Acetonitrile | |

| Dimethylformamide (DMF) | |

| Dimethyl sulfoxide (DMSO) |

Unveiling the Structure: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining its atomic and molecular structure.[8][9][10] The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, known as reflections. By measuring the angles and intensities of these reflections, a three-dimensional electron density map of the molecule can be constructed.[8]

Mandatory Visualization: The SC-XRD Workflow

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Key Steps in SC-XRD Data Collection

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head using a cryoprotectant oil or epoxy.[9][11]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled, usually to 100 K, to minimize thermal vibrations. The instrument then rotates the crystal in the X-ray beam, collecting diffraction data at various orientations.[9]

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors and scaled.

From Data to Model: Structure Solution and Refinement

The processed diffraction data provides the basis for solving and refining the crystal structure. This is a computationally intensive process that relies on specialized software.

Structure Solution

For small molecules like phenyl-triazole derivatives, direct methods are typically used to solve the "phase problem" – determining the phases of the diffracted X-rays, which are lost during the experiment. This initial solution provides a rough electron density map from which the positions of the heavier atoms can be identified.

Structure Refinement

The initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction data.

Key Software

-

SHELX: A suite of programs that is considered the gold standard for small-molecule crystal structure solution and refinement.[12][13]

-

Olex2: A user-friendly graphical interface that integrates with SHELX and provides a comprehensive environment for structure solution, refinement, and analysis.[12][13][14][15][16]

Ensuring Accuracy: Data Analysis and Validation

The final step in the crystal structure determination process is a thorough analysis and validation of the refined model to ensure its quality and accuracy. This is a critical self-validating system to maintain scientific integrity.[17]

Key Validation Parameters

A number of crystallographic parameters are used to assess the quality of the structure determination.

| Parameter | Description | Typical Value for a Good Structure |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 |

| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 0.15 |

| Goodness of Fit (GooF) | Should be close to 1.0 for a good model. | ~1.0 |

| Residual Electron Density | The remaining electron density after the model has been fitted. Large positive or negative peaks may indicate missing atoms or errors in the model. | < ±0.5 e/ų |

Validation Tools and Databases

-

checkCIF: An online tool provided by the International Union of Crystallography (IUCr) that automatically checks a Crystallographic Information File (CIF) for completeness, consistency, and potential errors.[17]

-

The Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[18][19] It is an invaluable resource for comparing the geometry of a newly determined structure with those of related compounds, which can help to identify any unusual or potentially incorrect structural features.[18][20][21]

Mandatory Visualization: The Logic of Structure Validation

Caption: The logical flow of internal and external validation of a crystal structure.

Complementary Spectroscopic Analysis

While SC-XRD provides the definitive solid-state structure, spectroscopic techniques are essential for characterizing the bulk material and confirming the molecular structure in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the connectivity and chemical environment of atoms in the molecule.[22][23][24]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[22][23]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.[22][23]

Conclusion

The determination of the crystal structure of phenyl-triazole derivatives is a multi-faceted process that requires careful experimental design and rigorous data analysis. By following the principles and protocols outlined in this guide, researchers can confidently navigate the path from a synthesized compound to a high-quality, validated crystal structure. This structural information is invaluable for advancing our understanding of these important therapeutic agents and for the rational design of new and improved drugs.

References

-

Florence, A. J., & Shankland, K. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 9), 559–569. [Link]

-

Wikipedia contributors. (2024, January 10). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal, 284(16), 2572–2591. [Link]

-

Unknown Author. (n.d.). Crystallization of Small Molecules. [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1665–1687. [Link]

-

Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 74(Pt 10), 1471–1481. [Link]

-

Unknown Author. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Basic and Applied Sciences, 14(2). [Link]

-